7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
A metabolite of Aripiprazole
Brand Name:
Vulcanchem
CAS No.:
120004-79-7
VCID:
VC0194371
InChI:
InChI=1S/C13H16ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)
SMILES:
C1CC(=O)NC2=C1C=CC(=C2)OCCCCCl
Molecular Formula:
C13H16ClN2O
Molecular Weight:
253.72 g/mol
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
CAS No.: 120004-79-7
Impurities
VCID: VC0194371
Molecular Formula: C13H16ClN2O
Molecular Weight: 253.72 g/mol
Purity: > 95%
CAS No. | 120004-79-7 |
---|---|
Product Name | 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one |
Molecular Formula | C13H16ClN2O |
Molecular Weight | 253.72 g/mol |
IUPAC Name | 7-(4-chlorobutoxy)-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C13H16ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16) |
Standard InChIKey | SRMLSNBGMDJSJH-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCCl |
Canonical SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCCl |
Appearance | Solid powder |
Description | A metabolite of Aripiprazole |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-Quinolinone |
PubChem Compound | 10467467 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume